molecular formula C14H13F3N2O5 B14918210 2-Morpholino-6-nitro-2-trifluoromethylchroman-4-one

2-Morpholino-6-nitro-2-trifluoromethylchroman-4-one

Cat. No.: B14918210
M. Wt: 346.26 g/mol
InChI Key: JSMUYXKHNKRRPH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one typically involves the following steps:

    Formation of the Chromane Backbone: The chromane backbone can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: Nitration of the chromane backbone is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Morpholine Ring Formation: The morpholine ring is formed through a substitution reaction, where a suitable precursor reacts with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The morpholine ring can participate in substitution reactions, where different substituents replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be carried out in the presence of a base.

Major Products

    Oxidation: Formation of chromane oxides.

    Reduction: Formation of 2-Morpholino-6-amino-2-(trifluoromethyl)chromane-4-one.

    Substitution: Formation of various substituted chromane derivatives.

Scientific Research Applications

2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one: shares structural similarities with other chromane derivatives, such as:

Uniqueness

  • The presence of both the nitro and trifluoromethyl groups in 2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one imparts unique chemical and biological properties, distinguishing it from other chromane derivatives. These groups contribute to its reactivity and potential applications in various fields.

This detailed article provides a comprehensive overview of 2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13F3N2O5

Molecular Weight

346.26 g/mol

IUPAC Name

2-morpholin-4-yl-6-nitro-2-(trifluoromethyl)-3H-chromen-4-one

InChI

InChI=1S/C14H13F3N2O5/c15-14(16,17)13(18-3-5-23-6-4-18)8-11(20)10-7-9(19(21)22)1-2-12(10)24-13/h1-2,7H,3-6,8H2

InChI Key

JSMUYXKHNKRRPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2(CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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